molecular formula C23H18FNO B13423783 Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- CAS No. 23554-63-4

Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)-

Cat. No.: B13423783
CAS No.: 23554-63-4
M. Wt: 343.4 g/mol
InChI Key: ACHWNKJCPXBEEH-UHFFFAOYSA-N
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Description

Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorine atom, two naphthyl groups, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- typically involves the reaction of 2-fluoroacetamide with naphthyl derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the desired product. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines. Substitution reactions can yield a variety of substituted acetamides.

Scientific Research Applications

Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- involves its interaction with specific molecular targets and pathways. The fluorine atom and naphthyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating the activity of enzymes, receptors, or other proteins involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2-fluoro-: A simpler analog with a single fluorine atom and acetamide group.

    Acetamide, N-1-naphthalenyl-: A related compound with a naphthyl group attached to the acetamide moiety.

Uniqueness

Acetamide, 2-fluoro-N-1-naphthyl-N-(1-naphthylmethyl)- is unique due to the presence of both fluorine and naphthyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

23554-63-4

Molecular Formula

C23H18FNO

Molecular Weight

343.4 g/mol

IUPAC Name

2-fluoro-N-naphthalen-1-yl-N-(naphthalen-1-ylmethyl)acetamide

InChI

InChI=1S/C23H18FNO/c24-15-23(26)25(22-14-6-10-18-8-2-4-13-21(18)22)16-19-11-5-9-17-7-1-3-12-20(17)19/h1-14H,15-16H2

InChI Key

ACHWNKJCPXBEEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC4=CC=CC=C43)C(=O)CF

Origin of Product

United States

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